Tofogliflozin is a potent inhibitor of sodium glucose cotransporter 2 (SGLT2) with Ki values of 2.9, 14.9, and 6.4 nM for human, rat, and mouse SGLT2, respectively. It is selective for SGLT2 (IC50 = 2.9 nM) over other SGLTs (IC50s = >1,500 nM for SGLT1 and 3-6). Tofogliflozin (3-10 mg/kg) reduces plasma glucose concentrations and increases renal glucose clearance in Zucker diabetic fatty rats in a dose-dependent manner. It also reduces hyperglycemia in non-fasted db/db mice and decreases postprandial hyperglycemia in GK rats, a non-obese model of type 2 diabetes with glucose intolerance. Tofogliflozin, also known as CSG 452, is a potent and high selective SGLT2 inhibitor under development the treatment of diabetes mellitus. Tofogliflozin improves glycaemic control and lowers body weight in patients with type 2 diabetes mellitus. Tofogliflozin dose-dependently suppressed glucose entry into tubular cells. High glucose exposure (30 mM) for 4 and 24 h significantly increased oxidative stress generation in tubular cells, which were suppressed by the treatment of tofogliflozin or an antioxidant N-acetylcysteine (NAC).
Synthesis Analysis
A scalable synthesis of Tofogliflozin hydrate was achieved through a newly developed process involving several key improvements: [, ]
This optimized 12-step synthesis yielded Tofogliflozin hydrate as a white solid with >99% purity (HPLC area) and a 23% overall yield, without requiring column chromatography. [, ]
Mechanism of Action
Tofogliflozin hydrate exerts its primary research effects by selectively inhibiting Sodium-Glucose Cotransporter 2 (SGLT2). [, ] SGLT2, predominantly located in the S1 and S2 segments of renal proximal tubules, plays a crucial role in glucose reabsorption in the kidneys. [] By inhibiting SGLT2, Tofogliflozin hydrate reduces glucose reabsorption, leading to increased urinary glucose excretion and subsequent effects on glucose homeostasis. []
Physical and Chemical Properties Analysis
Information regarding the physical and chemical properties of Tofogliflozin hydrate, beyond its appearance as a white solid, requires further investigation. []
Applications
Tofogliflozin hydrate's applications in scientific research stem from its ability to influence various metabolic processes by inhibiting SGLT2. [, ] Some areas of research include:
Diabetic Kidney Disease: Studying the mechanisms by which SGLT2 inhibitors like Tofogliflozin hydrate reduce the risk of diabetic kidney disease progression in type 2 diabetes. [] This includes investigating its impact on glomerular and tubulointerstitial damage, hyperglycemia, renal inflammation, and mitochondrial morphology. []
Non-Alcoholic Fatty Liver Disease: Investigating the effects of Tofogliflozin hydrate on non-alcoholic fatty liver disease (NAFLD) in the context of type 2 diabetes. [, , , ] Research focuses on its impact on liver histology, metabolic markers, hepatic gene expression, and the potential additive effects when combined with other drugs like pioglitazone. [, , , ]
Cardiac Function: Exploring the potential of Tofogliflozin hydrate to improve cardiac function in individuals with type 2 diabetes. [, , ] This includes investigating its impact on left ventricular diastolic function, vascular endothelial function, and the role of ketone body elevation in these processes. [, , ]
Obesity and Weight Loss: Investigating the mechanisms behind Tofogliflozin hydrate's influence on body weight, particularly its impact on fat mass, lipolysis in adipose tissue, and potential attenuation of weight loss over long-term treatment. [, ]
Tumorigenesis: Examining the potential of Tofogliflozin hydrate to suppress tumor growth in models of colorectal and liver cancer. [, ] This includes studying its effects on chronic inflammation, hyperglycemia, and the direct impact on cancer cell proliferation. [, ]
Related Compounds
Glimepiride
Compound Description: Glimepiride is a sulfonylurea drug used for the treatment of type 2 diabetes mellitus. It works by increasing insulin secretion from the pancreas. [, , ]
Relevance: Glimepiride serves as a relevant comparator to Tofogliflozin hydrate in several studies, exploring the comparative efficacy of these drugs in managing type 2 diabetes and associated conditions like non-alcoholic fatty liver disease (NAFLD). While both drugs demonstrate efficacy in improving glycemic control and liver histology in patients with type 2 diabetes and NAFLD, they operate via distinct mechanisms. [, , ] Tofogliflozin hydrate, an SGLT2 inhibitor, promotes urinary glucose excretion, whereas Glimepiride enhances insulin secretion. Notably, Tofogliflozin hydrate exhibits superior performance in improving liver histology, particularly fibrosis, compared to Glimepiride. []
Pioglitazone
Compound Description: Pioglitazone belongs to the thiazolidinedione class of drugs and is utilized in the management of type 2 diabetes mellitus. It enhances insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue. [, ]
Relevance: Pioglitazone is investigated in conjunction with Tofogliflozin hydrate as a combination therapy for type 2 diabetes and NAFLD. [, ] These studies aim to evaluate the additive or synergistic effects of combining drugs with distinct mechanisms of action in addressing these intertwined conditions. Studies show that the combination therapy leads to additional improvements in glycated hemoglobin (HbA1c), a marker for long-term blood sugar control, compared to either drug used as monotherapy. [] This suggests a potential benefit of combining Tofogliflozin hydrate and Pioglitazone in managing hyperglycemia.
Pemafibrate
Compound Description: Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, a class of drugs primarily employed to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood. []
Relevance: Pemafibrate is explored in combination with Tofogliflozin hydrate as a potential therapeutic strategy for non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. [] This combination aims to target multiple pathophysiological aspects of NASH, including hyperglycemia, hypertriglyceridemia, and hepatic inflammation. The study highlighted the potential of this combination therapy in preventing the progression of NASH to hepatocellular carcinoma (HCC). []
Canagliflozin, Dapagliflozin, Empagliflozin
Compound Description: Canagliflozin, Dapagliflozin, and Empagliflozin are all SGLT2 inhibitors. These drugs are used in the treatment of type 2 diabetes and work by inhibiting the reabsorption of glucose in the kidneys, thereby increasing urinary glucose excretion. []
Relevance: These SGLT2 inhibitors, including Tofogliflozin hydrate, represent a class of drugs with a shared mechanism of action in treating type 2 diabetes. [] They differ in their chemical structures and may exhibit variations in their potency, selectivity for SGLT2, and potential off-target effects. Comparing Tofogliflozin hydrate to other SGLT2 inhibitors aids in understanding its specific pharmacological profile and potential advantages or disadvantages within this drug class. For instance, Tofogliflozin is considered the most selective SGLT2 inhibitor, potentially leading to a more favorable cardiovascular risk profile and fewer side effects compared to less selective agents like Canagliflozin, Dapagliflozin, and Empagliflozin. []
Anagliptin
Compound Description: Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used as an oral antidiabetic drug. It works by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion. []
Relevance: The study investigated the impact of switching from DPP-4 inhibitors, such as Anagliptin, to Tofogliflozin hydrate on arterial stiffness in patients with type 2 diabetes. [] The goal was to evaluate if Tofogliflozin hydrate offers additional benefits in terms of cardiovascular risk reduction compared to DPP-4 inhibitors. Switching from Anagliptin to Tofogliflozin hydrate led to improvements in arterial stiffness, highlighting a potential advantage of Tofogliflozin hydrate in managing cardiovascular risk factors in patients with type 2 diabetes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SCR-1481B1 is a pyridone. c-Met inhibitor 2 is a potent compound that has activity against cancers dependent upon Met activation and also has activity against cancers as a VEGFR inhibitor. IC50 value:Target: c-Met, VEGFRMore details please refer to Patent WO 2009094417 A1.
Felbamate hydrate (FBM) is a potent nonsedative anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) .Target: NMDA ReceptorFelbamate (marketed under the brand name Felbatol by MedPointe) is an anti-epileptic drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. However, an increased risk of potentially fatal aplastic anemia and/or liver failure limit the drugs usage to severe refractory epilepsy.Felbamate has been proposed to a unique dual mechanism of action as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit. Although it is clear that felbamate does cause pharmacological inhibition of NMDA receptor of relevance of NMDA receptor blockade as a strategy for the treatment of human epilepsy has been questioned. Therefore, the importance of the effects of felbamate on NMDA receptors to its therapeutic action in epilepsy is uncertain.
Agomelatine hydrochloride is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor.IC50 value: 6.2 (pKi, 5-HT2c); 6.6 (pKi, 5-HT2b)Target: 5-HT 2c receptorAgomelatine hydrochloride is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways [1].A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly [2].Clinical indications: Depression; Obsessive compulsive disorderFDA Approved Date: October 2011Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue
NSC 23766 trihydrochloride is a hydrochloride resulting from the formal reaction of NSC 23766 with 3 mol eq. of hydrogen chloride. An inhibitor of the signalling G-protein known as RAC1 (Ras-related C3 botulinum toxin substrate 1). It has a role as an EC 3.6.5.2 (small monomeric GTPase) inhibitor, an antiviral agent, an apoptosis inducer and a muscarinic antagonist. It contains a NSC 23766.
Amidotrizoic acid is a member of the class of benzoic acids that is benzoic acid having iodo substituents at the 2-, 4- and 6-positions and acetamido substituents at the 3- and 5-positions. It is used, mainly as its N-methylglucamine and sodium salts, as an X-ray contrast medium in gastrointestinal studies, angiography, and urography. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is an organoiodine compound, a member of benzoic acids and a member of acetamides. It is a conjugate acid of an amidotrizoic acid anion. A commonly used x-ray contrast medium. As diatrizoate meglumine and as Diatrizoate sodium, it is used for gastrointestinal studies, angiography, and urography. Diatrizoic acid is a Radiographic Contrast Agent. The mechanism of action of diatrizoic acid is as a X-Ray Contrast Activity. Diatrizoic acid is a natural product found in Bos taurus with data available. Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of diatrizoate is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain diatrizoate meglumine from body parts that do not contain this agent and allows for visualization of different body structures. A commonly used x-ray contrast medium. As DIATRIZOATE MEGLUMINE and as Diatrizoate sodium, it is used for gastrointestinal studies, angiography, and urography. See also: Diatrizoate Meglumine (has salt form); Diatrizoate Sodium (has salt form); Diatrizoate Meglumine; Diatrizoate Sodium (active moiety of).